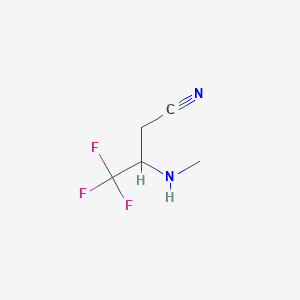

4,4,4-Trifluoro-3-(methylamino)butanenitrile

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-(methylamino)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2/c1-10-4(2-3-9)5(6,7)8/h4,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDZNLPULLRJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanenitrile typically involves the reaction of 4,4,4-Trifluoro-3-hydroxybutanenitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(methylamino)butanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Produces oxides and carboxylic acids.

Reduction: Yields primary amines.

Substitution: Results in substituted trifluoromethyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

4,4,4-Trifluoro-3-(methylamino)butanenitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting drugs.

Case Study: Antidepressants and Anxiolytics

- Researchers have explored the use of this compound in synthesizing novel antidepressant and anxiolytic agents. The incorporation of trifluoromethyl groups has been shown to improve pharmacological profiles by increasing potency and selectivity for specific receptors.

Agricultural Applications

This compound is also utilized in the development of agrochemicals, particularly herbicides. Its unique structure allows for the synthesis of compounds that target specific biological pathways in plants.

Case Study: Herbicide Development

- A notable application involves its use as a starting material for synthesizing pyridine-based herbicides. The synthesis process typically involves reactions with aldehydes to form pyran derivatives, which are further transformed into active herbicidal agents .

Synthetic Chemistry

In synthetic organic chemistry, this compound is employed as a building block for constructing more complex molecules.

Example Reactions:

- Nucleophilic Substitution : The nitrile group can undergo hydrolysis to form corresponding carboxylic acids or amides.

- Rearrangement Reactions : The compound can participate in rearrangements to yield various nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural features and properties of 4,4,4-Trifluoro-3-(methylamino)butanenitrile and related compounds:

Key Observations

suggests that methylamino-containing analogs of 4-aminopyridine (4-AP) exhibit increased potency in modulating ion channels, implying a broader pharmacological relevance of this group .

Impact of Trifluoromethyl Groups :

- The trifluoro moiety contributes to metabolic stability and electronegativity, as seen in 4,4,4-Trifluorobutyronitrile (CAS 690-95-9), which is used as a simple nitrile precursor . In 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4), the trifluoro and fluorophenyl groups synergistically increase lipophilicity, making it suitable for material science applications .

Functional Group Diversity :

- The hydroxyl group in (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile (CAS 1283096-74-1) introduces chirality, enabling its use in enantioselective synthesis . In contrast, the ester group in CAS 121303-76-2 enhances solubility in organic solvents, facilitating synthetic modifications .

Biological Activity: While direct data on the target compound’s bioactivity are lacking, highlights that methylamino derivatives (e.g., 4-(methylamino)pyridine) exhibit greater efficacy in stimulating high-voltage-activated calcium channels (HVACCs) compared to parent compounds. This suggests that this compound could similarly target ion channels or enzymes in therapeutic contexts .

Biological Activity

4,4,4-Trifluoro-3-(methylamino)butanenitrile is a fluorinated organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of trifluoromethyl and methylamino groups, enhances its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C5H8F3N

- Molecular Weight : 155.13 g/mol

- CAS Number : 2090138-50-2

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate lipid membranes effectively. This property may facilitate its interaction with membrane proteins and lipids, influencing cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the methylamino group could allow for specific interactions with active sites of enzymes.

- Receptor Modulation : There is evidence indicating that fluorinated compounds can modulate receptor activity. This compound may influence neurotransmitter receptors or other signaling pathways relevant to pharmacological effects.

Cytotoxicity and Cell Viability

Studies evaluating the cytotoxic effects of this compound on various cell lines have shown variable results depending on concentration and exposure time.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 75 |

| 100 | 50 |

These results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations may induce cytotoxic effects.

Interaction with Biological Membranes

Research has demonstrated that this compound can alter the properties of biological membranes. A study using red blood cell membranes revealed that:

- Fluidity Changes : The compound increased the packing order within lipid bilayers, thereby reducing membrane fluidity.

- Membrane Integrity : At higher concentrations, it was observed to disrupt membrane integrity leading to hemolysis.

Therapeutic Potential

The unique properties of this compound suggest several potential therapeutic applications:

- Antitumor Activity : Preliminary research indicates that this compound may exhibit antitumor properties by inhibiting specific cancer cell lines.

- Neurological Applications : Given its potential to modulate neurotransmitter receptors, there is interest in exploring its effects on neurological disorders.

- Antimicrobial Properties : The compound's ability to interact with membranes may also extend to antimicrobial activity against certain pathogens.

Q & A

Q. How can the purity of 4,4,4-Trifluoro-3-(methylamino)butanenitrile be assessed experimentally?

- Methodological Answer: Purity analysis typically combines chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) is recommended. Compare retention times against a certified reference standard. Complementary techniques include gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., absence of residual solvents or byproducts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage: Store in airtight containers at 2–8°C, protected from light, to prevent degradation .

- Waste Disposal: Segregate waste into halogenated organic containers and neutralize with alkaline hydrolysis (e.g., 10% NaOH) under controlled conditions before disposal .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A two-step synthesis is often used:

Trifluoromethylation: React 3-(methylamino)butanenitrile with a trifluoromethylating agent (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) in the presence of a fluoride catalyst (e.g., TBAT).

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Parameters: Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 0–25°C) to minimize side reactions.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer:

- Chiral Catalysis: Use asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) to induce enantioselectivity during trifluoromethylation .

- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica lipase B) to resolve racemic mixtures via selective ester hydrolysis .

- Analytical Validation: Confirm enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or circular dichroism (CD) spectroscopy.

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies (e.g., B3LYP/6-31G* level) to model reaction pathways and identify rate-limiting steps.

- Solvent Effects: Use the polarizable continuum model (PCM) to simulate solvent interactions (e.g., acetonitrile vs. DMF) and their impact on activation barriers .

- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR studies).

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer:

- Multi-Technique Analysis: Combine ¹H/¹⁹F NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight.

- X-Ray Crystallography: Resolve structural ambiguities (e.g., regioisomerism) by growing single crystals via slow evaporation in dichloromethane/hexane .

- Case Study: For conflicting ¹⁹F NMR shifts, compare chemical environments using substituent electronegativity tables and DFT-calculated shielding tensors .

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer:

- pH Stability Profiling: Conduct accelerated degradation studies at pH 2–12 (HCl/NaOH buffers, 37°C). Monitor decomposition via UV-Vis spectroscopy (λ = 254 nm) and LC-MS.

- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) or buffer systems (e.g., phosphate buffer, pH 6.5) to mitigate hydrolysis .

- Kinetic Modeling: Use pseudo-first-order kinetics to derive degradation rate constants and predict shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.